

advanced analytical techniques for 6-Chloro-1-methyl-1H-indole characterization

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Compound of Interest

Compound Name: 6-Chloro-1-methyl-1H-indole

Cat. No.: B142574

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An advanced analytical approach is crucial for the definitive characterization of **6-Chloro-1-methyl-1H-indole**, a key intermediate in pharmaceutical and materials science research. The application of modern analytical techniques ensures the verification of its chemical structure, assesses its purity, and quantifies it in various matrices. These methods are foundational for quality control, regulatory compliance, and advancing drug development.^[1]

This document provides detailed application notes and protocols for the comprehensive characterization of **6-Chloro-1-methyl-1H-indole** using a suite of advanced analytical techniques.

Compound Information

Identifier	Value	Reference
IUPAC Name	6-chloro-1-methyl-1H-indole	^[2]
CAS Number	155868-51-2	^[3]
Molecular Formula	C ₉ H ₈ ClN	^[2] ^[4]
Molecular Weight	165.62 g/mol	^[2] ^[3]
Canonical SMILES	CN1C=CC2=C1C=C(C=C2)Cl	^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For **6-Chloro-1-methyl-1H-indole**, ^1H and ^{13}C NMR provide unambiguous confirmation of the connectivity and chemical environment of atoms.

Application Note

^1H NMR is used to identify the number and types of protons, revealing the substitution pattern on the indole ring and confirming the presence of the N-methyl group. ^{13}C NMR provides information on the carbon skeleton of the molecule. The predicted chemical shifts are based on the analysis of structurally similar compounds.[5]

Predicted NMR Data

Table 1: Predicted ^1H and ^{13}C NMR Data (in CDCl_3)

^1H NMR		^{13}C NMR	
Chemical Shift (δ , ppm)	Assignment	Chemical Shift (δ , ppm)	Assignment
7.55 (d, $J=8.5$ Hz, 1H)	H-4	136.5	C-7a
7.20 (d, $J=1.8$ Hz, 1H)	H-7	129.0	C-2
7.05 (dd, $J=8.5, 1.8$ Hz, 1H)	H-5	128.0	C-6
6.95 (d, $J=3.1$ Hz, 1H)	H-2	122.0	C-3a
6.45 (d, $J=3.1$ Hz, 1H)	H-3	121.5	C-5
3.75 (s, 3H)	N-CH ₃	109.0	C-4
		101.0	C-3

||| 33.0 | N-CH₃ |

Note: Predicted data is based on known substituent effects on the indole scaffold. Actual experimental values may vary slightly.

Experimental Protocol

- Sample Preparation: Dissolve 5-10 mg of **6-Chloro-1-methyl-1H-indole** in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer (e.g., Bruker AVANCE 500).^[5]
- ^1H NMR Parameters:
 - Pulse Program: zg30
 - Spectral Width: 12 ppm
 - Acquisition Time: 4 seconds
 - Relaxation Delay: 1 second
 - Number of Scans: 16
- ^{13}C NMR Parameters:
 - Pulse Program: zgpg30
 - Spectral Width: 240 ppm
 - Acquisition Time: 1.5 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 1024
- Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C).

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound.^[1] Electron Ionization (EI) is a common method for volatile compounds like indole derivatives.

Application Note

GC-MS combines gas chromatography for separation with mass spectrometry for detection. This technique is ideal for verifying the molecular weight of **6-Chloro-1-methyl-1H-indole** and assessing its purity by detecting any volatile impurities. The expected molecular ion peak $[M]^+$ will be observed at m/z 165, with a characteristic $[M+2]^+$ peak at m/z 167 due to the ^{37}Cl isotope, in an approximate 3:1 ratio.

Predicted Mass Spectrometry Data

Table 2: Predicted GC-MS (EI) Data

m/z Value	Assignment	Notes
167	$[M+2]^+$	Isotopic peak for ^{37}Cl
165	$[M]^+$	Molecular Ion
150	$[M-\text{CH}_3]^+$	Loss of methyl group
130	$[M-\text{Cl}]^+$	Loss of chlorine atom

| 115 | $[M-\text{CH}_3-\text{Cl}]^+$ | Subsequent fragmentation |

Experimental Protocol

- Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Use a GC-MS system (e.g., Agilent 7890A GC with a 5975C MS detector).^[5]
- GC Parameters:
 - Column: HP-5ms (30 m x 0.25 mm x 0.25 μm)

- Carrier Gas: Helium, 1 mL/min
- Inlet Temperature: 250°C
- Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[6\]](#)
 - Mass Range: 40-400 amu
 - Source Temperature: 230°C
- Data Analysis: Analyze the resulting chromatogram to determine retention time and purity. Interpret the mass spectrum of the main peak to confirm the molecular weight and fragmentation pattern.

Chromatographic Techniques

Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating the target compound from impurities and for quantification.[\[1\]](#)

Application Note

HPLC with UV detection is a versatile technique for assessing the purity of non-volatile or thermally labile compounds. A reverse-phase method is typically suitable for indole derivatives. GC with a Flame Ionization Detector (FID) is an excellent alternative for purity analysis of volatile and thermally stable compounds like **6-Chloro-1-methyl-1H-indole**.

Protocols

A. High-Performance Liquid Chromatography (HPLC)

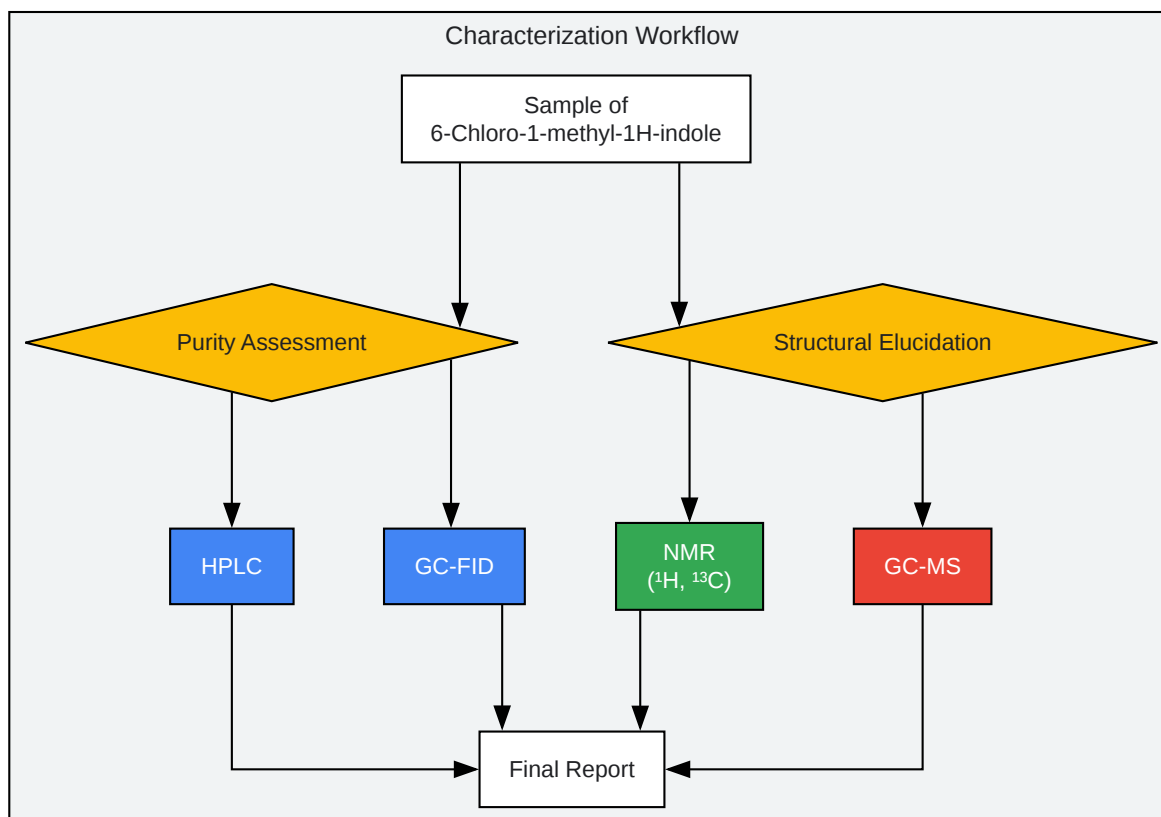
- Sample Preparation: Dissolve 1 mg of the compound in 10 mL of mobile phase.
- Instrumentation: Standard HPLC system with a UV detector.

- Conditions:
 - Column: C18 (4.6 x 150 mm, 5 µm)
 - Mobile Phase: Acetonitrile:Water (70:30 v/v)
 - Flow Rate: 1.0 mL/min
 - Detection: UV at 254 nm
 - Expected Retention Time: ~4.5 min

B. Gas Chromatography (GC-FID)

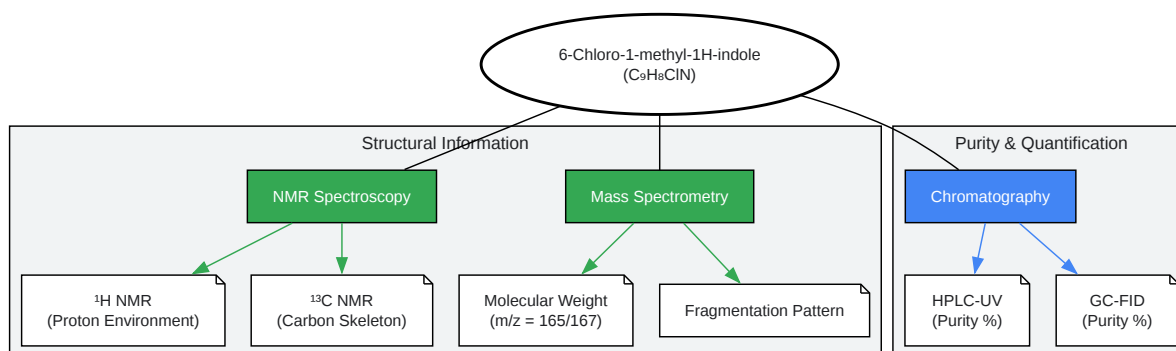
- Sample Preparation: Prepare a 1 mg/mL solution in ethyl acetate.
- Instrumentation: GC system with an FID detector (e.g., Agilent 7890A).[\[5\]](#)
- Conditions:
 - Column: HP-5 (30 m x 0.32 mm x 0.25 µm)
 - Carrier Gas: Nitrogen or Helium[\[5\]](#)
 - Inlet Temperature: 250°C
 - Detector Temperature: 300°C
 - Oven Program: Same as GC-MS protocol.
 - Expected Retention Time: ~8.2 min

Visualizations



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Caption: Overall workflow for the analytical characterization of a synthesized compound.



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Caption: Relationship between analytical techniques for comprehensive characterization.

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